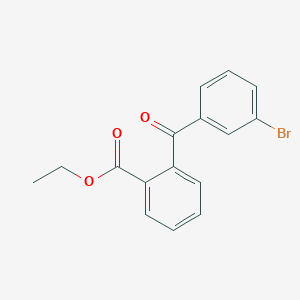

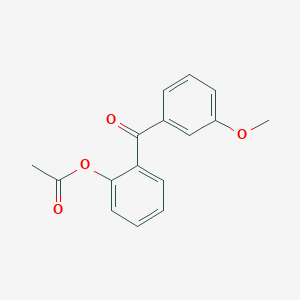

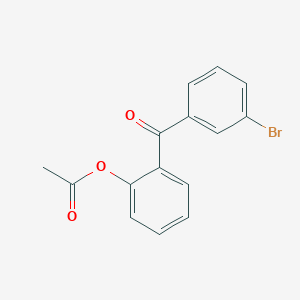

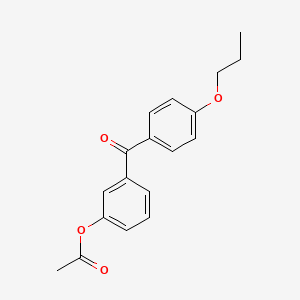

3-Acetoxy-4'-propoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

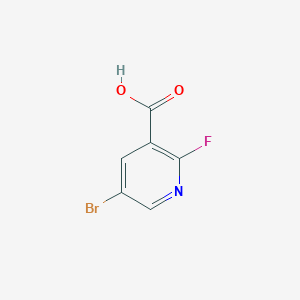

3-Acetoxy-4'-propoxybenzophenone is a chemical compound that is part of a broader class of benzophenone derivatives. These compounds are known for their utility in various chemical applications, including as intermediates in the synthesis of other chemicals or as photoinitiators in polymerization processes. The specific structure of 3-Acetoxy-4'-propoxybenzophenone suggests potential applications in these areas, although the provided papers do not directly study this compound.

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex, involving multiple steps and the careful manipulation of functional groups. For example, the synthesis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone, a related compound, involves the retention of the Z-configuration during the synthesis of phenylpropenoic acid derivatives, as confirmed by NMR spectroscopy and X-ray crystallography . Similarly, the synthesis of 4'-acetoxyolivetols, another related compound, involves protection of hydroxy groups, transformation of the benzoic acid group, and subsequent reactions to yield the desired product . These methods may provide insights into potential synthetic routes for 3-Acetoxy-4'-propoxybenzophenone.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their chemical behavior and applications. The structure of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone was confirmed using NMR spectroscopy and X-ray crystallography, which are common techniques for determining the configuration and conformation of organic molecules . These techniques could similarly be applied to analyze the molecular structure of 3-Acetoxy-4'-propoxybenzophenone to understand its properties better.

Chemical Reactions Analysis

Benzophenone derivatives undergo various chemical reactions based on their functional groups. For instance, the basic hydrolysis of the synthesized 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone led to unexpected products, demonstrating the reactivity of the acetoxy group under basic conditions . This reactivity could be relevant when considering the chemical reactions of 3-Acetoxy-4'-propoxybenzophenone, as it also contains an acetoxy group that may undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The photophysical characteristics of poly(4-acryloxybenzophenone) and its model compound were studied, revealing insights into the triplet lifetime and the formation of singlet excimers . These properties are significant for applications in photopolymerization. Although 3-Acetoxy-4'-propoxybenzophenone was not directly studied, its properties could be inferred from related compounds, suggesting potential utility in similar applications.

Aplicaciones Científicas De Investigación

Metabolism and Environmental Impact

Benzophenone derivatives are widely studied for their metabolism by liver microsomes and their environmental presence. For instance, the metabolism of Benzophenone-3, a UV-filter, by rat and human liver microsomes was examined, showing its transformation into various metabolites with different estrogenic and anti-androgenic activities (Watanabe et al., 2015). This research underscores the complex biochemical pathways of such compounds and their potential endocrine-disrupting effects.

Photolytic and Hydrolytic Studies

Photolytic and hydrolytic studies of compounds structurally related to 3-Acetoxy-4'-propoxybenzophenone reveal insights into their chemical behavior. The hydrolysis and photolysis of a model anti-tumor quinol ester, 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, were studied, demonstrating the generation of an oxenium ion intermediate selectively trapped by azide (Wang et al., 2009). These findings highlight the chemical reactivity of benzophenone derivatives under different conditions, which is crucial for their application in drug design and synthesis.

Synthesis and Material Applications

The synthesis and applications of benzophenone derivatives in materials science are also of significant interest. Novel compounds and polymers with specific properties, such as flame retardancy and transparency, have been developed using these derivatives. For example, high-temperature, flame-retardant, and transparent epoxy thermosets were prepared from an acetovanillone-based hydroxyl poly(ether sulfone) and commercial epoxy resins (Lin et al., 2016). This research underscores the versatility of benzophenone derivatives in creating advanced materials with desirable properties.

Propiedades

IUPAC Name |

[3-(4-propoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-11-21-16-9-7-14(8-10-16)18(20)15-5-4-6-17(12-15)22-13(2)19/h4-10,12H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLOIJIZXANBOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641654 |

Source

|

| Record name | 3-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-propoxybenzophenone | |

CAS RN |

890100-02-4 |

Source

|

| Record name | Methanone, [3-(acetyloxy)phenyl](4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.